2-(Methylsulfonyl)-5-nitropyridine
Overview
Description
2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring substituted with a methylsulfonyl group at the second position and a nitro group at the fifth position
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as skb264, a novel anti-trophoblast antigen 2 (trop2) antibody-drug conjugate (adc), have been developed using 2-methylsulfonyl pyrimidine as the linker . TROP2 is a cell surface receptor that is overexpressed in various types of cancers, making it a potential target for cancer therapies .
Mode of Action
They cause inhibition of lateral root development, which is the most characteristic growth response . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
A study on skb264, a novel anti-trop2 adc developed using 2-methylsulfonyl pyrimidine as the linker, showed that the serum or plasma concentration/exposure of skb264 increased proportionally with increasing dosage from 1 to 10 mg/kg . This suggests that this compound might have similar ADME properties, impacting its bioavailability.
Result of Action
It’s worth noting that compounds with similar structures, such as dinitroaniline herbicides, cause swelling of the root tip, a universally recognized morphological effect caused by these compounds . This suggests that this compound might have similar effects on the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-nitropyridine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors offer advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-5-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antibacterial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(Methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their aromatic ring structure.
Nitropyridine derivatives: Compounds with nitro groups at different positions on the pyridine ring.
Uniqueness: 2-(Methylsulfonyl)-5-nitropyridine is unique due to the specific positioning of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring with a methylsulfonyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and biochemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 216.21 g/mol
- CAS Number : 79134-11-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, revealing its potential as an antibacterial and anti-inflammatory agent. Its derivatives have shown promise in treating diseases linked to inflammation and bacterial infections.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Properties
Studies have suggested that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation. The inhibition of specific signaling pathways related to inflammation has been observed in vitro.
The biological mechanisms underlying the activity of this compound include:
- Targeting Enzymatic Pathways : The compound may interact with enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Reactive Intermediate Formation : It can form reactive intermediates that covalently modify proteins, altering their function and leading to reduced inflammation or bacterial viability.
Study 1: Antibacterial Efficacy
A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its effectiveness as an antibacterial agent .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli, S. aureus |
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced in mice, treatment with this compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of neutrophils and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) in treated animals .
Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|---|
Control | 5.0 | 120 | 80 |
Treated | 2.0 | 50 | 30 |
Pharmacokinetics
Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations are achieved within 1 hour, with a half-life of approximately 4 hours. The compound is primarily metabolized in the liver, with renal excretion accounting for about 70% of the administered dose .
Properties
IUPAC Name |
2-methylsulfonyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCJZWEVGHUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361019 | |
Record name | 2-(methylsulfonyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-11-5 | |
Record name | 2-(methylsulfonyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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